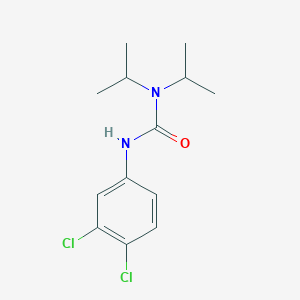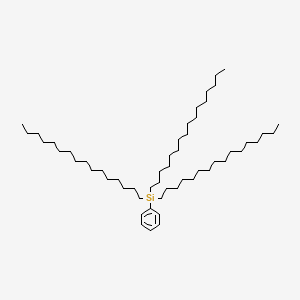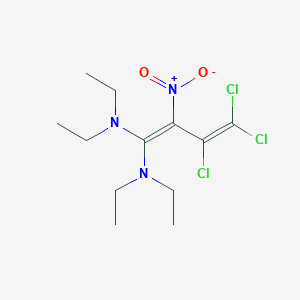
(1-(Bis(diethylamino)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE is a complex organic compound characterized by its unique structure and chemical properties. This compound is part of the nitrobutadiene family, known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE typically involves the reaction of 3,4,4-trichloro-1,1-diamino-2-nitrobuta-1,3-diene with tetraethylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to maximize yield and purity. The process parameters such as temperature, pressure, and reactant concentrations are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 3,4,4-TRICHLORO-N(1),N(1)-BIS(4-METHYLPHENYL)-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE
- 3,4,4-TRICHLORO-N,N’-BIS(3-ETHOXYPHENYL)-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE
Uniqueness
Compared to similar compounds, 3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE is unique due to its tetraethylamine substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H20Cl3N3O2 |
|---|---|
Molecular Weight |
344.7 g/mol |
IUPAC Name |
3,4,4-trichloro-1-N,1-N,1-N',1-N'-tetraethyl-2-nitrobuta-1,3-diene-1,1-diamine |
InChI |
InChI=1S/C12H20Cl3N3O2/c1-5-16(6-2)12(17(7-3)8-4)10(18(19)20)9(13)11(14)15/h5-8H2,1-4H3 |
InChI Key |
RAXKPWAKMDDUBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





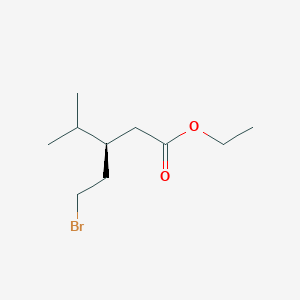
![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)


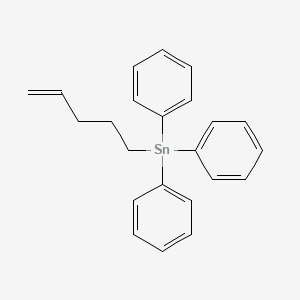
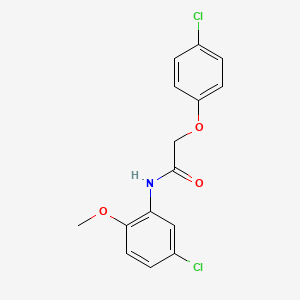

![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)

